Product packaging for Dar-4M AM(Cat. No.:)

Dar-4M AM

Cat. No.: B1244967
M. Wt: 630.5 g/mol
InChI Key: WWWALAHAGHMCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitric Oxide (NO) and Reactive Nitrogen Species (RNS) in Biological Systems

Nitric oxide (NO) is a gaseous free radical and a pivotal signaling molecule in mammals, involved in a vast array of physiological and pathological processes. nih.govnih.govresearchgate.net Produced endogenously by nitric oxide synthase (NOS) enzymes, NO's functions are concentration-dependent. mdpi.com At physiological levels, it acts as a second messenger, modulating endothelial function, vasodilation, neuroplasticity, and immune responses. mdpi.comahajournals.org For example, it is crucial for regulating blood pressure, platelet activation, and various aspects of male reproduction, including sperm motility and viability. mdpi.comwikipedia.org

However, the metabolic fate of NO can lead to the formation of a family of related molecules known as reactive nitrogen species (RNS). nih.gov RNS, such as peroxynitrite (ONOO−), nitrogen dioxide (•NO₂), and dinitrogen trioxide (N₂O₃), are formed through reactions between NO and other molecules like superoxide (B77818) (O₂•−). wikipedia.org While RNS are involved in antimicrobial defense within the immune system, their overproduction can lead to nitrosative stress, a condition where cellular components like lipids, proteins, and DNA are damaged. wikipedia.org This misregulation of NO and RNS levels is implicated in numerous pathologies, including cancer, neurodegenerative diseases like Alzheimer's and Parkinson's, and immune disorders. nih.govrespiratory-therapy.com Therefore, monitoring the concentration, location, and timing of NO and RNS production is vital for understanding their complex biological roles. nih.gov

Evolution of Fluorescent Probes for NO/RNS Detection

The critical role of NO in biology spurred the development of methods for its detection. Early and common fluorescent probes for NO were based on the o-phenylenediamine (B120857) scaffold attached to a fluorophore like fluorescein (B123965), leading to compounds such as diaminofluoresceins (DAF-2). nih.govchinesechemsoc.org In the presence of NO and oxygen, the non-fluorescent diamine portion is converted into a highly fluorescent triazole, providing a "turn-on" signal. nih.gov These probes proved valuable and are still widely used. nih.gov

However, fluorescein-based probes have limitations for certain biological applications. Their fluorescence is sensitive to pH changes, which can complicate measurements in acidic cellular compartments. nih.gov Furthermore, their excitation and emission spectra often overlap with the natural autofluorescence of cells, potentially obscuring the desired signal. nih.gov

To overcome these challenges, researchers developed new probes based on different chromophores. A significant advancement was the creation of probes using a rhodamine scaffold. nih.govnih.gov Rhodamine-based indicators, such as Diaminorhodamine-4M (DAR-4M), offer several advantages, including excitation at longer wavelengths (which reduces cellular autofluorescence), high photostability, and fluorescence intensity that is independent of pH across a wide physiological range. nih.govgoryochemical.commerckmillipore.com This evolution towards more robust and specific probes has greatly enhanced the ability of researchers to study NO signaling in diverse and complex biological environments. nih.gov

Overview of Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM) as a Research Tool

Diaminorhodamine-4M Acetoxymethyl Ester (this compound) is a prominent member of the rhodamine-based fluorescent probes designed for detecting nitric oxide. nih.gov It is a cell-permeable derivative that has become a valuable tool for bioimaging NO in living cells and tissues. nih.govresearchgate.net

The operational principle of this compound relies on its chemical structure. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross cell membranes. goryochemical.commerckmillipore.comcedarlanelabs.com Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM esters, converting the molecule into its membrane-impermeable form, DAR-4M. goryochemical.comresearchgate.net This trapping mechanism ensures that the probe accumulates within the cell where NO is produced.

The core of its detection capability lies in the reaction of the diamino-functionalized rhodamine core of DAR-4M with NO, which occurs in the presence of oxygen. merckmillipore.comsigmaaldrich.com This reaction transforms the relatively non-fluorescent DAR-4M into a triazolo-rhodamine analog (DAR-4M T), which is intensely fluorescent. merckmillipore.comsigmaaldrich.com The fluorescence quantum efficiency of the resulting product is approximately 840 times greater than that of the unreacted probe, providing a strong "turn-on" signal that is directly proportional to the NO concentration. nih.govmerckmillipore.com

This compound is characterized by its high sensitivity, with a detection limit for NO reported to be as low as 7-10 nM. nih.govsigmaaldrich.comfishersci.com Its photostability and the fact that its fluorescence is not dependent on pH above 4.0 make it a robust choice for a variety of experimental conditions. nih.govmerckmillipore.com These features have led to its successful application in numerous research studies, such as visualizing NO production in endothelial cells, cardiac myocytes, and even in intact arteries. nih.govahajournals.orgpnas.org While highly sensitive to NO, some studies suggest that its fluorescence yield can be further enhanced in the presence of other reactive nitrogen species, indicating it may be a broader detector for RNS rather than being strictly specific to NO alone. nih.govcaymanchem.com

Compound Properties

Below are tables detailing the chemical and fluorescent properties of this compound and its active form, DAR-4M.

Table 1: Chemical Properties of this compound

Property Value Source
Full Name Diaminorhodamine-4M Acetoxymethyl Ester goryochemical.comscbt.com
Molecular Formula C₂₈H₃₁IN₄O₅ sigmaaldrich.comscbt.com
Molecular Weight 630.47 g/mol sigmaaldrich.comscbt.com
Form Dark red solution sigmaaldrich.com
Purity ≥98% (HPLC) sigmaaldrich.comfishersci.com

| Storage Temperature | -20°C | sigmaaldrich.com |

Table 2: Fluorescent Properties of DAR-4M and its NO-Adduct (DAR-4M T)

Property DAR-4M (pre-reaction) DAR-4M T (post-reaction) Source
Fluorescence Low / Non-fluorescent High / Intense Orange goryochemical.commerckmillipore.com
Excitation Maximum (λex) ~560 nm ~560 nm goryochemical.commerckmillipore.com
Emission Maximum (λem) ~575 nm ~575 nm goryochemical.commerckmillipore.com
pH Dependency Independent above pH 4 Independent above pH 4 nih.govgoryochemical.com

| Detection Limit for NO | N/A | ~7-10 nM | nih.govsigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31IN4O5 B1244967 Dar-4M AM

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H31IN4O5

Molecular Weight

630.5 g/mol

IUPAC Name

[9-[2-(acetyloxymethoxycarbonyl)-3-amino-4-(methylamino)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;iodide

InChI

InChI=1S/C28H30N4O5.HI/c1-16(33)35-15-36-28(34)26-21(11-12-22(30-2)27(26)29)25-19-9-7-17(31(3)4)13-23(19)37-24-14-18(32(5)6)8-10-20(24)25;/h7-14H,15H2,1-6H3,(H2,29,34);1H

InChI Key

WWWALAHAGHMCJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)C1=C(C=CC(=C1N)NC)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C.[I-]

Synonyms

DAR-4M AM
DAR-4MAM
diaminorhodamine-4M acetoxymethyl este

Origin of Product

United States

Chemical and Molecular Basis of Dar 4m Am Functionality

Structural Classification within Rhodamine-Based Chromophores

DAR-4M AM belongs to the family of rhodamine-based chromophores. Rhodamine dyes are a class of synthetic organic compounds characterized by a xanthene ring system with two benzene (B151609) rings fused to a central pyran ring ontosight.airesearchgate.net. This core structure is responsible for their fluorescent properties ontosight.ai. Rhodamine derivatives are widely used in various biological and chemical applications due to their intense fluorescence ontosight.ai. This compound is specifically a diaminorhodamine derivative cedarlanelabs.com. The rhodamine core provides the fundamental fluorophore upon which the NO-sensing functionality is built.

Design Principles for Cell Permeability: The Acetoxymethyl Ester Strategy

A key feature in the design of this compound is the incorporation of an acetoxymethyl (AM) ester moiety. This modification is a common strategy used to enhance the cell permeability of fluorescent probes and other molecules that are otherwise impermeable to cell membranes due to charged groups, such as carboxylic acids vu.nlnih.govscispace.com. The AM ester is lipophilic, allowing the probe to readily cross the cell membrane vu.nlgoryochemical.com. Once inside the cell, intracellular esterases cleave the ester bond, releasing the active, cell-impermeable form of the probe vu.nlgoryochemical.comsigmaaldrich.com. This strategy ensures that the probe is effectively delivered into the intracellular environment and then retained within the cell after hydrolysis vu.nlgoryochemical.com.

Reaction Mechanism with Nitric Oxide and Reactive Nitrogen Species

The detection of NO and RNS by this compound involves a two-step process within the cell: initial hydrolysis followed by a reaction with the target species.

Intracellular Esterase Hydrolysis and Formation of DAR-4M

Upon entering the cell, the acetoxymethyl ester group of this compound is hydrolyzed by ubiquitous intracellular esterases vu.nlgoryochemical.comsigmaaldrich.com. This enzymatic cleavage removes the AM moiety, yielding the parent compound, diaminorhodamine-4M (DAR-4M) vu.nlgoryochemical.com. DAR-4M is significantly less cell-permeable than this compound due to the presence of charged groups that were masked by the AM ester vu.nlgoryochemical.com. This conversion is crucial for trapping the probe inside the cell, allowing it to accumulate and react with intracellular NO and RNS vu.nlgoryochemical.com.

Triazole Formation upon Reaction with NO/RNS (DAR-4M T)

The resulting DAR-4M molecule contains reactive amine groups. DAR-4M itself exhibits weak fluorescence goryochemical.comgoryochemical.com. In the presence of nitric oxide (NO) and reactive nitrogen species (RNS), DAR-4M undergoes a chemical reaction that leads to the formation of a highly fluorescent triazole analog, referred to as DAR-4M T vu.nlmerckmillipore.comcenmed.comsigmaaldrich.cnmerckmillipore.com. This reaction involves the nitrosation of the amine groups by NO or RNS, followed by cyclization to form the triazole ring structure vu.nlmerckmillipore.comcenmed.com. This transformation from the weakly fluorescent DAR-4M to the strongly fluorescent DAR-4M T is the basis for the detection of NO/RNS vu.nlgoryochemical.commerckmillipore.comcenmed.comsigmaaldrich.cnmerckmillipore.com. The increase in fluorescence intensity upon triazole formation allows for the visualization and quantification of NO/RNS production within the cell vu.nlmerckmillipore.comcenmed.comsigmaaldrich.cnmerckmillipore.com. It has been reported that the reaction with NO, in the presence of oxygen, results in DAR-4M T, which exhibits a significantly greater fluorescence quantum efficiency compared to DAR-4M merckmillipore.comcenmed.comsigmaaldrich.cnmerckmillipore.com. While initially considered specific for NO, later research suggests that this compound is a suitable probe for the qualitative assessment of RNS production, and its fluorescent yield can be affected by the presence of other oxidants scispace.comresearchgate.net.

Photophysical Properties and Spectroscopic Characteristics

The photophysical properties of this compound and its reaction product, DAR-4M T, are critical for their use as a fluorescent probe.

Excitation and Emission Spectra

This compound itself has minimal fluorescence goryochemical.comgoryochemical.com. Upon hydrolysis to DAR-4M and subsequent reaction with NO/RNS to form DAR-4M T, the molecule becomes highly fluorescent vu.nlgoryochemical.commerckmillipore.comcenmed.comsigmaaldrich.cnmerckmillipore.com. The fluorescent product, DAR-4M T, has distinct excitation and emission spectra that fall within the visible range, making it suitable for fluorescence microscopy and other spectroscopic techniques goryochemical.comsigmaaldrich.comgoryochemical.commerckmillipore.comsigmaaldrich.cnmerckmillipore.comgoryochemical.com.

The optimal excitation wavelength for DAR-4M T is approximately 560 nm goryochemical.comsigmaaldrich.comgoryochemical.commerckmillipore.comsigmaaldrich.cnmerckmillipore.com. It can be effectively excited by green light sources, such as 532 nm or 543 nm lasers goryochemical.comgoryochemical.com. The maximum emission wavelength is around 575 nm to 578 nm, resulting in orange fluorescence goryochemical.comsigmaaldrich.comgoryochemical.comgoryochemical.commerckmillipore.comsigmaaldrich.cnmerckmillipore.comgoryochemical.com. This spectral range is advantageous as it is less prone to interference from cellular autofluorescence compared to probes that emit in the green spectrum nih.govgoryochemical.com. The fluorescence intensity of DAR-4M T is reported to be largely independent of pH above 4.0, which is beneficial for measurements in biological systems where pH can vary nih.govmerckmillipore.comcenmed.comsigmaaldrich.cnmerckmillipore.com. The fluorescence quantum efficiency of DAR-4M T is significantly higher than that of DAR-4M, with reports indicating an increase of about 840-fold upon reaction with NO in the presence of oxygen merckmillipore.comcenmed.comsigmaaldrich.cnmerckmillipore.com.

Data Table: Spectroscopic Properties of DAR-4M and DAR-4M T

CompoundState (relative fluorescence)Excitation Maximum (nm)Emission Maximum (nm)pH Dependence (Fluorescence)
DAR-4MWeakly fluorescent goryochemical.comgoryochemical.com~560 goryochemical.commerckmillipore.com~575 goryochemical.commerckmillipore.compH 4-12 nih.govgoryochemical.comgoryochemical.comgoryochemical.com
DAR-4M THighly fluorescent merckmillipore.comcenmed.com~560 goryochemical.comsigmaaldrich.comgoryochemical.commerckmillipore.comsigmaaldrich.cn~575-578 goryochemical.comgoryochemical.commerckmillipore.comgoryochemical.comNot dependent above pH 4.0 nih.govmerckmillipore.comcenmed.comsigmaaldrich.cnmerckmillipore.com

Quantum Yield Enhancements

A key characteristic contributing to the effectiveness of this compound as a fluorescent probe is the substantial increase in fluorescence quantum efficiency upon its reaction with nitric oxide. Following the intracellular hydrolysis of the AM ester and subsequent reaction with NO and oxygen, the resulting triazolo-rhodamine analog, DAR-4M T, exhibits a significantly higher fluorescence quantum yield compared to the non-reacted DAR-4M. Research indicates that the fluorescence quantum efficiency of DAR-4M T is approximately 840-fold greater than that of DAR-4M merckmillipore.comsigmaaldrich.comcenmed.comsigmaaldrich.comnih.gov. This considerable enhancement in fluorescence intensity upon NO binding allows for sensitive detection of even low concentrations of nitric oxide, with a reported detection limit of around 7-10 nM merckmillipore.comnih.govfishersci.comahajournals.org. This high signal-to-noise ratio is advantageous for bioimaging applications, particularly in samples that may exhibit autofluorescence at shorter excitation wavelengths nih.gov.

CompoundStateRelative Fluorescence Quantum Efficiency
DAR-4MPrecursor1x (Baseline)
DAR-4M TNO-reacted product~840x

pH Stability and Photostability Considerations

The performance of fluorescent indicators in biological environments is significantly influenced by their stability under varying pH conditions and their resistance to photobleaching. This compound and its hydrolyzed form, DAR-4M, demonstrate favorable characteristics in these regards.

Unlike some earlier fluorescein-based NO probes, which exhibit significant pH sensitivity, the fluorescence intensity of the NO-reacted form of DAR-4M is reported to be largely independent of pH above 4.0 merckmillipore.comsigmaaldrich.comnih.gov. The probe is considered stable within a pH range of 4 to 12 goryochemical.comcedarlanelabs.comfishersci.com. This reduced pH sensitivity is a notable advantage for imaging in biological samples where intracellular pH can fluctuate nih.gov.

In terms of photostability, this compound is described as a photo-stable fluorescent indicator merckmillipore.comsigmaaldrich.comfishersci.comahajournals.orgscbt.com. Rhodamine-based dyes, such as DAR-4M, are generally known to be more photostable than fluorescein-based dyes like DAFs nih.gov. This enhanced photostability allows for prolonged observation and imaging of NO dynamics in live cells and tissues without significant loss of fluorescence signal due to photobleaching fishersci.comscbt.com. The low decrease in fluorescence intensity over time contributes to the reliability of this compound for real-time monitoring of NO production fishersci.comnih.gov.

PropertyCharacteristic of DAR-4M / DAR-4M TNotes
pH StabilityFluorescence independent of pH above 4.0; Stable pH 4-12Improved over pH-sensitive fluorescein (B123965) probes.
PhotostabilityPhoto-stable; Low decrease in fluorescence over timeAllows for prolonged imaging.

Analytical Methodologies and in Vitro Applications

Experimental Protocols for Cellular Loading and Imaging

Cell Culture Preparations and Incubation Procedures

Successful intracellular detection of nitric oxide using Dar-4M AM begins with appropriate cell culture preparation and precise incubation procedures. Cells are typically seeded in a suitable culture vessel, such as glass-bottom dishes or multi-well plates, and allowed to adhere and grow overnight in a standard cell culture incubator at 37°C with 5% CO2. The growth medium used will be specific to the cell line being investigated.

For loading, a stock solution of this compound, typically in dimethyl sulfoxide (B87167) (DMSO), is diluted to a final working concentration in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or serum-free medium. The optimal working concentration of this compound generally ranges from 5 to 10 µM, though this may need to be optimized for different cell types to maximize signal while minimizing potential cytotoxicity. goryochemical.com Cells are then incubated with the this compound working solution for a period of 30 to 60 minutes at 37°C. For example, a 30-minute incubation has been found to be effective for primary cultured endothelial cells.

ParameterRecommended Range/Value
Cell Seeding Allow cells to adhere overnight
Culture Conditions 37°C, 5% CO2
This compound Stock Solution Dissolved in DMSO
Working Concentration 5 - 10 µM
Incubation Time 30 - 60 minutes
Incubation Temperature 37°C

Washing and Sample Preparation Techniques

Following incubation with this compound, it is critical to remove the excess, unhydrolyzed probe from the extracellular environment to reduce background fluorescence. This is achieved by gently washing the cells two to three times with a pre-warmed, physiologically compatible buffer such as HBSS or phosphate-buffered saline (PBS). After the final wash, the cells are maintained in the same buffer or a suitable imaging medium for the duration of the experiment. For some cell types with lower esterase activity, an additional incubation period of 30-60 minutes in fresh medium after washing may be beneficial to allow for complete de-esterification of the AM ester. Proper sample preparation is paramount for obtaining high-quality images with a good signal-to-noise ratio. For microscopy, cells should be cultured on high-quality glass coverslips (e.g., No. 1.5) to ensure optimal imaging resolution. scian.cl

Fluorescence Microscopy Techniques

Confocal Laser Scanning Microscopy

Confocal laser scanning microscopy (CLSM) is a powerful technique for imaging the fluorescence of Dar-4M T, the nitric oxide-reactive product of Dar-4M. The optical sectioning capability of CLSM allows for the acquisition of high-resolution images from a single focal plane within the cell, effectively reducing out-of-focus fluorescence and improving image contrast.

For imaging Dar-4M T, an excitation wavelength of approximately 560 nm is typically used, with the emission collected in a range of 575-650 nm. goryochemical.comnih.gov Specific settings such as laser power, pinhole size, and detector gain should be optimized to achieve a good signal-to-noise ratio while minimizing photobleaching and phototoxicity. It is advisable to use the lowest possible laser power that provides a detectable signal and to keep exposure times to a minimum. The pinhole is typically set to 1 Airy unit to achieve a balance between optical sectioning and signal intensity.

ParameterTypical Setting
Excitation Wavelength ~560 nm
Emission Wavelength 575 - 650 nm
Laser Power Minimized to avoid phototoxicity
Pinhole Size 1 Airy Unit
Detector Gain Adjusted for optimal signal

Live-Cell Imaging Approaches

This compound is well-suited for live-cell imaging, enabling the real-time visualization of dynamic changes in intracellular nitric oxide production. To maintain cell viability and physiological function during imaging, it is essential to provide a stable environment. This is typically achieved by using a stage-top incubator or an enclosed microscope chamber that maintains the temperature at 37°C and the CO2 level at 5%.

For time-lapse imaging, images are acquired at regular intervals to monitor the temporal dynamics of NO production in response to various stimuli. The frequency of image acquisition should be carefully chosen to capture the desired biological process without causing significant phototoxicity. The use of imaging media that is free of phenol (B47542) red and serum can help to reduce background fluorescence and avoid potential interference with the probe.

Spectrofluorometric Quantification Methods

In addition to microscopy, the fluorescence of Dar-4M T can be quantified using a spectrofluorometer or a fluorescence microplate reader, allowing for the measurement of nitric oxide production in cell populations. For these measurements, cells are typically cultured in black-walled, clear-bottom 96-well plates to minimize well-to-well crosstalk and background fluorescence.

Comparative Analysis with Other Fluorescent NO/RNS Probes (e.g., DAF-2 DA, DAF-FM, Cu2FL2E)

This compound offers several advantages over other commonly used fluorescent probes for NO and RNS.

Compared to the widely used green-fluorescent probes DAF-2 DA and DAF-FM, this compound exhibits a markedly higher fluorescence yield in response to NO donors. nih.gov While their threshold of sensitivity is comparable, the stronger signal from this compound can be beneficial for detecting low concentrations of NO. nih.gov Furthermore, this compound is less sensitive to pH changes and can be used over a wider pH range (pH 4-12) compared to DAF-based probes, which are more effective in the pH 6-7 range. goryochemical.comgoryochemical.com The red fluorescence of this compound is also a key advantage in overcoming issues with green autofluorescence. goryochemical.comgoryochemical.com

In a direct comparison with Cu2FL2E for detecting NO release in pressurized arteries, this compound proved to be more effective. nih.gov While both probes could be loaded into arterial cells, only this compound showed a detectable increase in fluorescence in response to both an NO donor (SNAP) and an agonist that stimulates endothelial NO production. nih.gov In the same study, Cu2FL2E failed to show a measurable response under the same conditions. nih.gov

Table 2: Comparison of this compound with Other Fluorescent NO Probes
ProbeFluorescence SpectrumKey AdvantagesKey Disadvantages
This compoundRedHigher fluorescence yield than DAF-FM nih.gov, wider pH range goryochemical.comgoryochemical.com, less interference from autofluorescence goryochemical.comgoryochemical.com, effective in intact tissues. nih.govCan be potentiated by peroxynitrite nih.gov, reacts with dehydroascorbic acid. nih.govnih.gov
DAF-2 DA / DAF-FMGreenWell-established probes with extensive literature.Lower fluorescence yield than this compound nih.gov, narrower effective pH range goryochemical.comgoryochemical.com, susceptible to interference from green autofluorescence. goryochemical.comgoryochemical.com
Cu2FL2EGreenDesigned for NO detection.Failed to detect NO release in intact arteries in a comparative study. nih.gov

Applications in Cellular and Molecular Research Models Preclinical Focus

Investigation of Intracellular Nitric Oxide Production and Dynamics

The properties of Dar-4M AM make it well-suited for dynamic, live-cell imaging of NO production across a diverse array of research models.

This compound has been instrumental in elucidating NO signaling in the vascular endothelium. Early studies successfully demonstrated its application for bioimaging of NO produced in cultured bovine aortic endothelial cells (BAECs). nih.gov In these models, the probe is used to visualize and quantify changes in NO levels following stimulation with various agonists or inhibitors.

In one study using BAECs, researchers investigated the effects of trimethylamine (B31210) N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular disease. mdpi.com They used this compound to monitor NO release following stimulation with ATP. The findings showed that prolonged pretreatment (24 hours) with TMAO significantly impaired the ATP-stimulated NO release, suggesting a mechanism for TMAO-induced endothelial dysfunction. mdpi.com

Another study on BAECs explored the action of Catestatin (CST), a peptide derived from chromogranin A. Researchers used this compound simultaneously with a calcium probe (Fluo-3 AM) to show that wild-type CST induced a significant, calcium-independent increase in NO production. oup.com This effect was blocked by the PI3K inhibitor Wortmannin, indicating that CST triggers NO release through the PI3K-eNOS pathway in endothelial cells. oup.com

In studies using intact rat aorta, this compound has been employed to detect intracellular NO in real-time within the vessel wall. ahajournals.org Researchers observed that NO-releasing drugs like DETA-NO, SNAP, and SIN-1 caused concentration-dependent increases in this compound fluorescence. ahajournals.org Similarly, stimulating the endothelium with acetylcholine (B1216132) (ACh) also produced a rapid increase in fluorescence, which was preventable by inhibiting NO synthase with L-NNA, confirming the specificity of the signal. ahajournals.org

Table 1: Research Findings in Endothelial Cells using this compound

Cell Model Key Finding Research Focus Citation
Bovine Aortic Endothelial Cells (BAECs) Prolonged TMAO treatment impairs ATP-stimulated NO release. Investigating the role of a gut metabolite in endothelial dysfunction. mdpi.com
Bovine Aortic Endothelial Cells (BAECs) Catestatin induces Ca²⁺-independent NO production via the PI3K-eNOS pathway. Elucidating the anti-adrenergic mechanism of a chromogranin A-derived peptide. oup.com
Rat Aorta NO-releasing drugs (DETA-NO, SNAP) and agonist (ACh) increase intracellular NO fluorescence. Real-time detection of intracellular NO in an intact blood vessel. ahajournals.org
Rat Mesenteric Arteries This compound successfully measured accumulating NO release following stimulation with ACh and SNAP. Validating NO-dye for use in intact, pressurized arteries. frontiersin.org

The pheochromocytoma cell line, PC12, is a widely used model for neuronal function and differentiation. This compound has been applied in these cells to explore the complex roles of NO in neuronal processes. For instance, researchers developed a ratiometric imaging method using both this compound and a fluorescein-based probe (DAF-2 DA) to simultaneously measure NO and dehydroascorbic acid (DHA), as both probes react with each compound to different extents. nih.gov This approach allowed for more accurate differentiation of NO-specific signals in PC12 cells. nih.gov

In another study, this compound was used to investigate whether the green tea compound epigallocatechin gallate (EGCG) could protect PC12 cells from NO-induced apoptosis. researchgate.net The probe was used in conjunction with the NO donor sodium nitroprusside (SNP) to confirm the presence of NO stress in the experimental setup. researchgate.net PC12 cells are noted to be particularly sensitive to NO, making them a useful model for detecting subtle effects related to NO modulation. researchgate.net

In the field of cardiac research, this compound has enabled detailed investigation into NO's role in cardiomyocyte function and signaling. Studies on isolated adult rat ventricular myocytes have used the probe to show that acute treatment with Neuregulin-1b1 (Nrg1b1) induces a rapid, calcium-independent increase in NO production. oup.com This increase was linked to the phosphorylation of endothelial nitric oxide synthase (eNOS) and was blocked by the PI3K inhibitor Wortmannin. oup.com

Further research has focused on the interaction between the CAPON protein and neuronal nitric oxide synthase (nNOS) in ventricular myocytes. pnas.org Using this compound, it was demonstrated that overexpression of CAPON in myocytes led to a greater production of NO in the presence of L-arginine compared to control cells. pnas.orgahajournals.org This enhanced NO production was associated with changes in cellular electrophysiology, providing a molecular rationale for how CAPON gene variants might affect cardiac function. pnas.orgahajournals.org The specificity of the this compound signal in these experiments was confirmed by showing it was sensitive to the NO synthase inhibitor L-NAME and the NO donor sodium nitroprusside (SNP). pnas.org

Table 2: Research Findings in Cardiac Myocytes using this compound

Cell Model Key Finding Research Focus Citation
Adult Rat Ventricular Myocytes Neuregulin-1b1 induces a rapid, Ca²⁺-independent increase in NO production via the PI3K pathway. Investigating the rapid modulatory effects of Nrg1b1 on cardiomyocyte function. oup.com
Rat Ventricular Myocytes Overexpression of CAPON enhances L-arginine-stimulated NO generation. Exploring the interaction between CAPON and nNOS in modulating cardiac electrophysiology. pnas.org
Isolated Rat Myocyte Imaging of a NO microdomain created by a slow-releasing NO donor (NOC12). Investigating the biphasic effect of NO on the sodium/hydrogen exchanger-1. semanticscholar.org

This compound has provided crucial insights into the biology of the malaria parasite, Plasmodium falciparum. Researchers have used the probe to gain direct evidence of NO and RNS production within the intraerythrocytic stages of the parasite. nih.govresearchgate.net Fluorescence microscopy studies revealed that the signal from Dar-4M T was most prominent in the trophozoite stage of the parasite. nih.gov This research challenged previous assumptions about NO synthesis in the parasite, suggesting a pathway independent of typical nitric oxide synthase (NOS) activity. nih.govnih.gov

The application of this compound extends to plant biology, where it has been used to study NO biosynthesis and signaling. In Arabidopsis thaliana seedlings, the probe was used to demonstrate that polyamines, specifically spermidine (B129725) and spermine, rapidly induce NO biosynthesis. nih.govscispace.com Fluorescence microscopy with this compound revealed that this NO production occurred in specific tissues, including the elongation zone of the root tip and in the veins and trichomes of primary leaves. nih.gov The NO signal was quenched by an NO scavenger (cPTIO), confirming the specificity of the probe in this system. nih.govscispace.com

Further studies in Arabidopsis have used this compound to investigate the role of peroxisomes in NO metabolism during abiotic stress. nih.gov This research provided in vivo evidence that peroxisomes are essential for the accumulation of NO in the cytosol under salinity stress. nih.gov

Subcellular Localization of NO/RNS

A significant advantage of this compound is its utility in microscopic imaging, which allows for the investigation of the subcellular location of NO and RNS generation.

In Plasmodium falciparum, by merging bright-field, fluorescence, and polarized light microscopy images, researchers demonstrated that the Dar-4M T fluorescent signal specifically localized to the parasite's food vacuole. nih.govresearchgate.net This finding was further supported by experiments on isolated food vacuoles, which retained the ability to generate a fluorescent signal with the probe. nih.govresearchgate.net This precise localization points to the food vacuole, a critical organelle for hemoglobin degradation and heme detoxification, as a key site of RNS production in the malaria parasite. nih.gov

In Arabidopsis plants expressing a green fluorescent protein targeted to peroxisomes (GFP-PTS1), studies combined the GFP signal with the red fluorescence of Dar-4M T. nih.gov This dual-labeling approach helped demonstrate that NO accumulates in the cytosol under salt stress and that this process is dependent on functional peroxisomes, highlighting the interplay between different cellular compartments in stress signaling. nih.gov

In isolated rat ventricular myocytes, this compound has been used to visualize NO microdomains. semanticscholar.org By using a microperfusion system to apply a slow-releasing NO donor to one part of the cell, researchers could image the resulting gradient of NO concentration along the length of the myocyte, demonstrating the probe's capacity to resolve spatial variations in intracellular NO levels. semanticscholar.org

Assessment of Nitric Oxide Synthase (NOS) Activity in Cellular Contexts

This compound is frequently used as a reporter for nitric oxide synthase (NOS) activity in living cells. Since the intensity of its fluorescence is dependent on the concentration of NO, changes in fluorescence can be correlated with the enzymatic activity of NOS isoforms. nih.gov

In one such application, a cell-based assay was developed using HEK-293T cells engineered to express neuronal NOS (nNOS). nih.gov Stimulation of these cells with ionomycin, a calcium ionophore, led to a robust, time-dependent increase in this compound fluorescence, indicating NO production. nih.govresearchgate.net This system was then used to evaluate the efficacy of NOS inhibitors. The addition of L-NAME, an arginine analog and known NOS inhibitor, completely blocked the ionomycin-dependent NO production in a concentration-dependent manner, with a calculated IC50 of 3.0 µM. nih.govresearchgate.net This demonstrates the utility of this compound for characterizing inhibitors of NOS in a cellular environment. nih.gov

Further studies in isolated ventricular myocytes have used this compound to show that overexpression of the protein CAPON can enhance NOS1 activity. pnas.org While baseline NO production was similar between control and CAPON-overexpressing cells, the addition of the NOS substrate L-arginine caused a significantly greater increase in fluorescence in the CAPON-overexpressing myocytes, suggesting enhanced NOS1 activity. pnas.org

Table 2: Assessment of NOS Activity with this compound
Cell Type / ModelNOS IsoformModulatorEffect on this compound FluorescenceConclusion
HEK-293T CellsNeuronal NOS (nNOS)Ionomycin (Stimulator)Robust increaseDemonstrates assay sensitivity to stimulated NOS activity. nih.gov
HEK-293T CellsNeuronal NOS (nNOS)L-NAME (Inhibitor)Inhibition of ionomycin-induced increaseFacilitates characterization of NOS inhibitors. nih.govresearchgate.net
Ventricular MyocytesNOS1CAPON Overexpression + L-arginineDisproportionate increase compared to controlCAPON overexpression enhances NOS1 activity. pnas.org

Studies on Reactive Nitrogen Species Modulation in Disease Models (Non-Human)

This compound is applied in various non-human disease models to investigate the role of NO and other RNS in pathophysiology.

In rat models of diabetic nephropathy induced by streptozotocin, this compound has been used to study the interplay between NO and reactive oxygen species (ROS) in the kidney glomeruli. physiology.orgphysiology.orgoup.com In these studies, confocal laser microscopy was used to image NO production via this compound fluorescence and ROS production using the probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA). physiology.orgphysiology.orgoup.com

Results from these models showed that in the glomeruli of healthy control rats, there was abundant NO production (strong this compound signal) and very low ROS production. physiology.orgoup.com In contrast, the glomeruli of diabetic rats exhibited significantly decreased bioavailable NO and a marked increase in ROS levels. physiology.orgoup.comscispace.com This finding points to the "uncoupling" of endothelial NOS (eNOS), where the enzyme produces superoxide (B77818) instead of NO. physiology.orgphysiology.org Treatment with an angiotensin II type 1 receptor blocker, losartan, was shown to partially reverse these effects, increasing NO production and decreasing ROS in the glomeruli of diabetic rats. oup.comscispace.com

Table 3: this compound in a Rat Model of Diabetic Nephropathy
ConditionGlomerular NO Level (this compound Signal)Glomerular ROS Level (DCF Signal)Interpretation
Control RatsAbundantLow / Rarely ObservedNormal eNOS function. physiology.orgoup.com
Diabetic Rats (Untreated)DecreasedIncreasedDiminished bioavailable NO and accelerated ROS production due to eNOS uncoupling. physiology.orgoup.com
Diabetic Rats (Losartan-Treated)Significantly Increased (vs. untreated)Significantly Decreased (vs. untreated)Losartan treatment ameliorates eNOS uncoupling. oup.comscispace.com

The zebrafish embryo serves as a powerful in vivo model for studying tumor biology. In a rat glioma xenograft model using zebrafish embryos, this compound was used to detect NO production by tumor cells. plos.orgnih.gov Rat glioma cells were injected into the embryos, where they formed tumor masses. plos.org The application of this compound (along with another NO probe, DAF-FM-DA) allowed for the visualization of NO production within these tumors. plos.orgnih.gov

This imaging method revealed that nitric oxide production was co-localized with the tumor xenograft in 46% of the embryos. plos.orgnih.gov Furthermore, the study demonstrated that the transplanted glioma cells highly expressed Nos2 (inducible NOS). plos.orgnih.gov The findings suggest that a subset of glioma cells within the xenograft produces NO, and this model system is effective for the in vivo imaging of tumor-derived NO and for the preclinical assessment of therapies targeting NO pathways in cancer. plos.org

Table 4: this compound in a Zebrafish Glioma Xenograft Model
Model SystemTumor TypeProbe UsedKey Finding
Zebrafish Embryo XenograftRat Glioma CellsThis compoundNO production was detected and co-localized within the tumor area in 46% of embryos. plos.orgnih.gov

Challenges and Future Directions in Dar 4m Am Application

Limitations of Probe Specificity and Quantitative Interpretation in Complex Biological Systems

While DAR-4M AM is a sensitive indicator for nitric oxide, its specificity and the quantitative interpretation of its fluorescent signal in the intricate environment of a living cell present notable challenges.

Later investigations into this compound have raised questions about its specificity, suggesting that while it is a suitable fluorescent probe for the qualitative assessment of reactive nitrogen species (RNS), it may not be exclusively specific for nitric oxide (NO). scispace.com The fluorescent yield of the probe can be influenced by the presence of other oxidants, which can complicate the interpretation of results. scispace.com This lack of absolute specificity can be a significant limitation when trying to attribute the observed fluorescence solely to NO production.

A major hurdle in the quantitative analysis of NO using this compound is the intracellular accumulation of the dye. nih.gov When cells are incubated with commonly used concentrations of this compound, the intracellular concentration of the probe can reach the millimolar range, far exceeding the extracellular concentration. nih.gov This sequestration means that calibration curves generated using known concentrations of the probe in a cell-free system may not accurately reflect the absolute NO concentrations within the cell. nih.gov The resulting fluorescence measurements are therefore more indicative of relative changes in NO levels rather than absolute quantities. nih.gov

Furthermore, the direct measurement of NO in cellular systems is inherently difficult due to its short half-life of approximately 5 seconds and its low physiological concentrations. researchgate.net The fluorescence of this compound can also be affected by temperature and pH, although it is notably more stable across a wider pH range (above pH 4) compared to other probes like DAF-2. scispace.comnih.gov Interference from other substances within the cell and the autofluorescence of cellular components can also contribute to background noise and affect the accuracy of measurements. scispace.comgoryochemical.com The presence of proteins such as serum and BSA in the medium can also lower the sensitivity of NO detection. goryochemical.com

Strategies for Enhanced Specificity and Signal-to-Noise Ratio

To overcome the limitations of this compound and other fluorescent probes, researchers are actively exploring various strategies to improve both the specificity of detection and the signal-to-noise ratio (SNR) of the fluorescent signal.

Improving Specificity:

Development of New Probes: A primary strategy is the synthesis of new fluorescent probes with improved specificity for NO. For instance, probes based on the boron dipyrromethene (BODIPY) structure have been developed for ex vivo NO imaging. scispace.com

Ratiometric Imaging: Ratiometric methods, such as the DAF/DAR ratiometric method, can help to account for variations in probe concentration and excitation light intensity, providing more reliable measurements. nih.gov

Enhancing Signal-to-Noise Ratio (SNR):

A high signal-to-noise ratio is crucial for the accurate detection of weak fluorescent signals against a background of cellular autofluorescence and other noise sources. numberanalytics.com Several approaches can be employed to enhance the SNR:

Instrumental Optimization:

Filtering: Applying electronic filters (low-pass, high-pass, or band-pass) can effectively reduce noise. numberanalytics.comchromatographyonline.com Increasing the detector time constant acts as a filter, averaging the signal over a short period to smooth out rapid fluctuations characteristic of noise. chromatographyonline.com

Gain Optimization: Adjusting the instrument's gain to an optimal level can maximize the signal without introducing excessive noise. numberanalytics.com

Data Processing Techniques:

Signal Averaging: Averaging multiple measurements or scans can significantly reduce random noise. numberanalytics.comlibretexts.org The improvement in SNR is proportional to the square root of the number of scans. libretexts.org

Smoothing Algorithms: Techniques like Savitzky-Golay smoothing can reduce noise while preserving the important features of the signal. numberanalytics.com

Multivariate Analysis: Advanced statistical methods like principal component analysis (PCA) can help to identify and isolate the signal of interest from complex datasets. numberanalytics.com

Advanced Fluorescence Techniques:

Stimulated Emission: This technique converts the incoherent fluorescence signal into a coherent one, and when combined with interferometry, can greatly improve the SNR by reducing the background signal. spie.org

Near-Infrared (NIR) Probes: Utilizing probes that are excited by and emit light in the near-infrared region (650-900 nm) can significantly reduce background autofluorescence from cells, leading to a higher signal-to-noise ratio. researchgate.netrsc.org

Integration with Advanced Imaging Technologies

The capabilities of fluorescent probes like this compound are significantly amplified when integrated with advanced imaging technologies. These combinations allow for more detailed and dynamic visualization of NO signaling in biological systems.

Confocal and Two-Photon Microscopy: Confocal microscopy provides excellent optical sectioning, allowing for clear, three-dimensional imaging of NO distribution within cells and tissues with reduced noise and higher contrast. mdpi.com Two-photon microscopy offers even deeper tissue penetration and higher spatial resolution, making it ideal for in vivo imaging. researchgate.netnih.govacs.org

Super-Resolution Microscopy: Techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM) can overcome the diffraction limit of light, enabling the visualization of molecular events at the nanoscale. optica.org Combining probes like this compound with super-resolution imaging could provide unprecedented detail about the subcellular localization of NO production.

Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample with a thin sheet of light, allowing for high-speed, low-phototoxicity imaging of large samples. nih.gov When combined with tissue expansion techniques, LSFM can achieve super-resolution imaging of entire organs, such as the brain. nih.gov This approach holds immense potential for mapping NO signaling across complex neural circuits.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the time a fluorophore remains in an excited state. mdpi.com This lifetime is often independent of the probe's concentration, providing a more quantitative measure of the local environment, which can be used to infer NO concentrations more accurately. mdpi.com

Magnetic Resonance Imaging (MRI): While not a fluorescence-based technique, the development of NO-sensitive MRI contrast agents allows for the non-invasive, three-dimensional visualization of NO production in deep tissues and whole organisms. nih.gov Correlating MRI data with fluorescence imaging from probes like this compound could provide a comprehensive understanding of NO signaling from the molecular to the whole-body level.

Potential for Development of Next-Generation Rhodamine-Based Probes

The rhodamine scaffold, upon which DAR-4M is built, continues to be a versatile platform for the development of new and improved fluorescent probes. rsc.orgmdpi.comacs.orgnih.gov The inherent advantages of rhodamine dyes, such as their high fluorescence quantum yields, large molar extinction coefficients, and longer excitation and emission wavelengths, make them excellent candidates for bioimaging. rsc.orgacs.orgnih.gov

Future development of rhodamine-based probes is likely to focus on several key areas:

Enhanced Specificity and Sensitivity: A primary goal is to create probes that are highly specific for NO, with minimal cross-reactivity to other reactive species. mdpi.com Efforts are also focused on improving the sensitivity of these probes to detect the very low physiological concentrations of NO. mdpi.com

Near-Infrared (NIR) Emission: Shifting the fluorescence emission further into the NIR region is a major objective. rsc.orgresearchgate.netnih.govacs.org NIR probes offer deeper tissue penetration and reduced autofluorescence, making them ideal for in vivo imaging. rsc.orgresearchgate.netnih.govacs.org The development of silicon-substituted rhodamine (SiR) dyes is a significant step in this direction. rsc.orgresearchgate.netnih.govacs.org

Two-Photon Excitation: Designing probes with large two-photon absorption cross-sections will enable more efficient excitation with NIR light, leading to deeper imaging and reduced phototoxicity. researchgate.netnih.govacs.org

Reversible Probes: The development of reversible NO probes would allow for the real-time tracking of dynamic changes in NO concentration, providing insights into the transient nature of NO signaling. chinesechemsoc.org

Targeted Probes: Attaching rhodamine-based probes to specific molecules or proteins will enable the targeted detection of NO in specific subcellular compartments or in the vicinity of particular enzymes.

The continued innovation in the design and synthesis of rhodamine-based fluorescent probes, coupled with their integration with advanced imaging modalities, promises to provide ever more powerful tools for unraveling the complex roles of nitric oxide in health and disease.

Q & A

Q. What is the chemical mechanism of Dar-4M AM for nitric oxide (NO) detection, and how does it differ from other fluorescent probes like DAF-2 DA?

this compound is a cell-permeable acetoxymethyl (AM) ester that is hydrolyzed intracellularly by esterases to release Dar-4M, which reacts with NO in the presence of oxygen to form the fluorescent triazole derivative Dar-4T. This reaction emits strong fluorescence at 575 nm when excited at 560 nm . Unlike DAF-2 DA, which requires a pH >7 for optimal performance, Dar-4M operates effectively across a broad pH range (4–12), making it suitable for acidic microenvironments or tissues with variable pH . Additionally, Dar-4M exhibits superior photostability compared to DAF-2 DA, reducing artifacts from photobleaching in long-term imaging .

Q. What are the standardized protocols for loading this compound into cultured cells or tissues?

  • Concentration : Use 5–10 µM this compound in neutral buffer (e.g., HBSS or PBS) .
  • Incubation : Load cells for 30–60 minutes at 37°C, followed by a wash step to remove extracellular dye .
  • Validation : Include controls with NO synthase inhibitors (e.g., L-NAME) or NO scavengers (e.g., PTIO) to confirm specificity .
  • Tissue-specific adjustments : For pressurized arteries, extend loading to 60–90 minutes at 37°C to ensure penetration into deeper layers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NO measurements between this compound and other probes like Cu2FL2E in vascular studies?

this compound detects both endogenous and exogenous NO in intact arteries, while Cu2FL2E may fail due to binding to elastic proteins or extracellular matrix components . To validate conflicting results:

  • Use pharmacological agents (e.g., SNAP as an NO donor) to confirm probe responsiveness.
  • Combine this compound with electrochemical NO sensors for cross-verification.
  • Optimize imaging settings to minimize background fluorescence from tissue autofluorescence .

Q. What experimental pitfalls arise when using this compound in hypoxic or low-pH conditions, and how can they be mitigated?

  • Hypoxia : this compound requires oxygen for the NO reaction. In hypoxic environments, supplement with 5% O₂ or use alternative probes like DAF-FM DA .
  • Low pH : While Dar-4M functions at pH ≥4, acidic conditions (pH <6) may alter intracellular dye retention. Pre-calibrate fluorescence intensity using pH-adjusted buffers .
  • Artifacts : Avoid prolonged incubation (>2 hours) to prevent dye leakage, and use confocal microscopy to exclude extracellular fluorescence .

Q. How can this compound be integrated with calcium (Ca²⁺) imaging probes for simultaneous NO and Ca²⁺ signaling analysis?

  • Probe selection : Pair this compound (ex/em: 560/575 nm) with Ca²⁺ indicators like Fluo-4 (ex/em: 488/516 nm) to minimize spectral overlap .
  • Sequential imaging : Acquire Ca²⁺ signals first to avoid Dar-4M photobleaching.
  • Quantitative normalization : Use ratiometric measurements (e.g., F/F₀) to account for dye concentration variations .

Q. What strategies address cross-reactivity between this compound and dehydroascorbic acid (DHA) in redox studies?

Dar-4M reacts with DHA, producing a fluorescence signal similar to NO. To differentiate:

  • Dose calibration : Pre-measure DHA levels using HPLC or enzymatic assays and subtract background signals .
  • Parallel experiments : Use DAF-2 DA (which reacts weakly with DHA) alongside this compound to isolate NO-specific fluorescence .
  • Inhibitor controls : Block DHA uptake with glucose transporters (e.g., GLUT1 inhibitors) in cell cultures .

Data Analysis and Validation

Q. How should researchers quantify this compound fluorescence intensity while accounting for intracellular dye sequestration?

  • Normalization : Express fluorescence as a ratio (F/F₀) relative to baseline intensity pre-stimulation .
  • Calibration curves : Generate in situ curves using known NO concentrations (e.g., NONOate donors) to correlate fluorescence with [NO] .
  • Background subtraction : Use regions of interest (ROIs) in dye-free areas to correct for autofluorescence .

Q. What statistical approaches are recommended for analyzing time-lapse this compound imaging data in dynamic systems (e.g., neuronal NO release)?

  • Time-series analysis : Apply Gaussian smoothing or wavelet transforms to reduce noise .
  • Spatiotemporal mapping : Use kymographs or heatmaps to visualize NO diffusion gradients .
  • Multivariate testing : Perform ANOVA with repeated measures to compare NO production across experimental groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.